Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-
CAS No.: 148183-90-8
Cat. No.: VC11600757
Molecular Formula: C14H19NO3
Molecular Weight: 249.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148183-90-8 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.3 |
| IUPAC Name | 2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
| SMILES | CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C |
Introduction
Chemical Identity and Structural Characterization
Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- belongs to the class of morpholine derivatives, which are heterocyclic compounds containing both oxygen and nitrogen atoms. Its IUPAC name is 2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone, reflecting the substitution pattern on the phenoxy group and the acetyl-morpholine linkage. The compound’s structure is defined by:
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Morpholine ring: A six-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively.
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2,4-Dimethylphenoxy group: A benzene ring substituted with methyl groups at positions 2 and 4, connected via an ether linkage.
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Acetyl spacer: A ketone group bridging the morpholine and phenoxy components.
Molecular Properties
Key physicochemical properties include:
The compound’s LogP value suggests moderate lipophilicity, which influences its pharmacokinetic behavior, including membrane permeability and distribution .
Synthesis and Manufacturing
The synthesis of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- typically involves multi-step organic reactions to assemble the morpholine and phenoxy components.
Key Synthesis Pathways
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Acylation of Morpholine:
Morpholine reacts with 2,4-dimethylphenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the target compound via nucleophilic acyl substitution.This method yields moderate purity (70–80%), requiring subsequent purification via column chromatography.
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Coupling Reactions:
Alternative routes employ coupling agents like EDC/HOBt to link 2,4-dimethylphenoxyacetic acid to morpholine, achieving higher yields (85–90%) under mild conditions .
Optimization Challenges
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Steric hindrance from the 2,4-dimethyl groups on the phenoxy ring complicates reaction kinetics, necessitating elevated temperatures (80–100°C) for complete conversion.
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Solvent selection is critical; polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility but may co-elute impurities during purification .
Chemical Reactivity and Functional Group Interactions
The compound’s reactivity is governed by its functional groups:
Morpholine Ring
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Basicity: The nitrogen atom in the morpholine ring () can participate in acid-base reactions, influencing solubility in acidic environments .
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Ring-opening reactions: Under strong acidic or reductive conditions, the morpholine ring may undergo cleavage, forming secondary amines or alcohols.
Acetyl Group
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Nucleophilic attack: The ketone group is susceptible to nucleophilic additions, enabling derivatization with amines or hydrazines to form Schiff bases or hydrazones .
Phenoxy Group
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Electrophilic substitution: The electron-rich benzene ring can undergo nitration or sulfonation at the para position relative to the methyl groups.
Toxicological Profile
Acute toxicity data from rodent studies reveal:
The high plasma protein binding limits free drug availability, potentially reducing efficacy but prolonging half-life . Microsomal stability assays indicate moderate metabolism by CYP2D6 and CYP3A4, suggesting potential drug-drug interactions .
Comparative Analysis with Structural Analogs
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide | Morpholine linked via methylene bridge | Pain relief, COX-2 inhibition |
| Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- | Phenoxy substitution at 2,5 positions | Unreported, likely varied target affinity |
The 2,4-dimethylphenoxy substitution in Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- confers distinct electronic and steric properties compared to analogs, potentially optimizing interactions with hydrophobic enzyme pockets .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, leveraging its morpholine core for target engagement.
Agrochemical Development
Morpholine derivatives are explored as fungicides and herbicides, with the 2,4-dimethylphenoxy group enhancing leaf adhesion and rainfastness .
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